Cas no 1263377-07-6 (3,5-Dichloro-4-fluorophenylthiourea)

3,5-Dichloro-4-fluorophenylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-DICHLORO-4-FLUOROPHENYL)THIOUREA
- Thiourea, N-(3,5-dichloro-4-fluorophenyl)-
- 3,5-Dichloro-4-fluorophenylthiourea
-
- MDL: MFCD18379834
- インチ: 1S/C7H5Cl2FN2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13)
- InChIKey: RTTKPDUVACYXRO-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(Cl)=C(F)C(Cl)=C1)C(N)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
3,5-Dichloro-4-fluorophenylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590088-1g |
1-(3,5-Dichloro-4-fluorophenyl)thiourea |
1263377-07-6 | 97% | 1g |
¥4116.0 | 2023-04-03 | |
Oakwood | 062806-5g |
3,5-Dichloro-4-fluorophenylthiourea |
1263377-07-6 | 5g |
$1890.00 | 2023-09-16 |
3,5-Dichloro-4-fluorophenylthiourea 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
3,5-Dichloro-4-fluorophenylthioureaに関する追加情報
Recent Advances in the Study of 3,5-Dichloro-4-fluorophenylthiourea (CAS: 1263377-07-6): A Comprehensive Research Brief
3,5-Dichloro-4-fluorophenylthiourea (CAS: 1263377-07-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique thiourea moiety and halogen-substituted phenyl ring, has been investigated for its biological activity and chemical properties. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of antimicrobial and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a scaffold for designing inhibitors targeting bacterial enzymes. The research demonstrated that 3,5-Dichloro-4-fluorophenylthiourea exhibits strong binding affinity to specific bacterial protein targets, making it a promising candidate for the development of new antibiotics. The study utilized molecular docking and in vitro assays to validate its inhibitory effects, with results showing significant reduction in bacterial growth at micromolar concentrations.
In addition to its antimicrobial potential, recent investigations have also focused on the compound's application in oncology. A preprint article from BioRxiv (2024) reported that derivatives of 3,5-Dichloro-4-fluorophenylthiourea displayed selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses.
From a chemical perspective, advancements in the synthesis and purification of 3,5-Dichloro-4-fluorophenylthiourea have been reported in Organic Process Research & Development (2023). The study introduced a novel, high-yield synthetic route that minimizes byproducts and enhances scalability, addressing previous challenges in large-scale production. This methodological improvement is expected to facilitate further pharmacological evaluations and clinical translation.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3,5-Dichloro-4-fluorophenylthiourea and its derivatives. Current research efforts, as outlined in a recent review in Expert Opinion on Drug Discovery (2024), are focused on structural modifications to improve bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimization efforts.
The growing body of research on 3,5-Dichloro-4-fluorophenylthiourea underscores its versatility as a chemical building block and its potential therapeutic value. As investigations continue, this compound may pave the way for new treatment strategies against drug-resistant infections and malignancies. Future studies are anticipated to explore its applications in other therapeutic areas and further elucidate its molecular mechanisms of action.
1263377-07-6 (3,5-Dichloro-4-fluorophenylthiourea) 関連製品
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
- 2229048-11-5(3-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2,2-difluoropropanoic acid)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)
- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)




